molecular formula C16H20Si B14261450 Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane CAS No. 185115-51-9

Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane

Cat. No.: B14261450
CAS No.: 185115-51-9
M. Wt: 240.41 g/mol
InChI Key: NVKZRLDNNBQFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a naphthalene moiety via a prop-2-en-1-yl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane typically involves the reaction of 3-(naphthalen-1-yl)prop-2-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The product is then purified by distillation or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl linker to a single bond.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Saturated silanes.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl[3-(phenyl)prop-2-en-1-yl]silane
  • Trimethyl[3-(naphthalen-2-yl)prop-2-en-1-yl]silane
  • Trimethyl[3-(anthracen-1-yl)prop-2-en-1-yl]silane

Uniqueness

Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane is unique due to the presence of the naphthalene moiety, which imparts distinct photophysical properties and potential for π-π interactions. This makes it particularly valuable in applications requiring specific electronic and structural characteristics.

Properties

CAS No.

185115-51-9

Molecular Formula

C16H20Si

Molecular Weight

240.41 g/mol

IUPAC Name

trimethyl(3-naphthalen-1-ylprop-2-enyl)silane

InChI

InChI=1S/C16H20Si/c1-17(2,3)13-7-11-15-10-6-9-14-8-4-5-12-16(14)15/h4-12H,13H2,1-3H3

InChI Key

NVKZRLDNNBQFBF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC=CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.